molecular formula C9H10BrFO B13163532 1-(2-Bromo-6-fluorophenyl)propan-2-ol CAS No. 1375471-64-9

1-(2-Bromo-6-fluorophenyl)propan-2-ol

Cat. No.: B13163532
CAS No.: 1375471-64-9
M. Wt: 233.08 g/mol
InChI Key: JSCDSEBWRXUVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-6-fluorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-fluorophenylpropan-2-ol using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted phenylpropan-2-ol derivatives.

Scientific Research Applications

1-(2-Bromo-6-fluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-fluorophenyl)propan-2-ol involves its interaction with molecular targets and pathways. The compound’s bromine and fluorine atoms can participate in halogen bonding, influencing its reactivity and binding affinity. Additionally, the propanol group can undergo metabolic transformations, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

    2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: A compound with similar structural features but different functional groups.

    1-Bromo-2-propanol: A related compound with a bromine atom and a propanol group but lacking the fluorine atom.

Uniqueness: 1-(2-Bromo-6-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity

Properties

CAS No.

1375471-64-9

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromo-6-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrFO/c1-6(12)5-7-8(10)3-2-4-9(7)11/h2-4,6,12H,5H2,1H3

InChI Key

JSCDSEBWRXUVBM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=C1Br)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.